BenchChemオンラインストアへようこそ!

[(1R,2S)-2-aminocyclohexyl]methanol

MMP Inhibition Antimetastatic Stereochemical Selectivity

[(1R,2S)-2-aminocyclohexyl]methanol (CAS 5691-15-6, also indexed as 213764-26-2) is a chiral, non-racemic cis-1,2-disubstituted cyclohexane bearing a primary amine and a primary alcohol. With a molecular weight of 129.20 g/mol and a computed logP of approximately 0.9, it is classified as a small, polar chiral building block.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 5691-15-6
Cat. No. B3272559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R,2S)-2-aminocyclohexyl]methanol
CAS5691-15-6
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CO)N
InChIInChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
InChIKeyGCWPGEWXYDEQAY-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(1R,2S)-2-Aminocyclohexyl]methanol (CAS 5691-15-6) | Cis-Chiral Amino Alcohol Building Block for Pharmaceutical R&D and Asymmetric Synthesis


[(1R,2S)-2-aminocyclohexyl]methanol (CAS 5691-15-6, also indexed as 213764-26-2) is a chiral, non-racemic cis-1,2-disubstituted cyclohexane bearing a primary amine and a primary alcohol [1]. With a molecular weight of 129.20 g/mol and a computed logP of approximately 0.9, it is classified as a small, polar chiral building block . This compound serves as a key intermediate for constructing biologically active molecules—most notably cis-2-aminocyclohexylcarbamoylphosphonic acid (cis-ACCP), an orally active, MMP-2-selective antimetastatic agent—and is structurally distinct from its trans-configured stereoisomer (CAS 5691-21-4) [2].

Why Generic Substitution of [(1R,2S)-2-Aminocyclohexyl]methanol Fails: Stereochemistry-Driven Divergence in Biological and Synthetic Performance


The 1,2-disubstituted cyclohexane scaffold exists as two geometric isomers (cis and trans), each with two enantiomers. Simple replacement of [(1R,2S)-2-aminocyclohexyl]methanol with its trans isomer (CAS 5691-21-4) or racemic mixture is not functionally equivalent because the relative spatial orientation of the amine and hydroxymethyl groups dictates downstream molecular recognition. This is decisively demonstrated by cis-ACCP, a derivative synthesized directly from the cis-2-aminocyclohexyl core: cis-ACCP potently inhibits gelatinases MMP-2 (IC50 4 µM) and MMP-9 (IC50 20 µM), while the corresponding trans-ACCP shows no gelatinase inhibition whatsoever, exhibiting only moderate activity against MMP-3 and MMP-13 [1]. The same stereochemical constraint governs the compound's role in asymmetric organocatalysis, where cis-configured aminoalkylphenols derived from this scaffold achieve up to 97% yield and 80% ee in direct aldol reactions [2]. Substituting the stereochemistry erases these performance characteristics.

[(1R,2S)-2-Aminocyclohexyl]methanol: Quantitative Comparator Evidence for Procurement Decision-Making


Cis-vs-Trans MMP-2/MMP-9 Inhibitory Selectivity: Carbamoylphosphonate Derivative cis-ACCP Delivers Gelatinase Inhibition Where the Trans Isomer Is Inactive

In a direct head-to-head comparison of carbamoylphosphonate derivatives prepared from cis- and trans-2-aminocyclohexylmethanol, cis-ACCP preferentially inhibits MMP-2 (IC50 4 µM) and MMP-9 (IC50 20 µM), whereas trans-ACCP does not inhibit either gelatinase and instead shows only moderate activity against MMP-3 and MMP-13 [1]. This qualitative and quantitative divergence establishes that the cis configuration is an absolute requirement for gelatinase-targeted activity in this chemotype, making [(1R,2S)-2-aminocyclohexyl]methanol the mandatory starting material for MMP-2/9 inhibitor programs.

MMP Inhibition Antimetastatic Stereochemical Selectivity

In Vivo Antimetastatic Efficacy: cis-ACCP Reduces Metastasis by ~90% in Murine Models at 50 mg/kg Oral Dosing

cis-ACCP, derived from [(1R,2S)-2-aminocyclohexyl]methanol, reduced metastasis formation in mice by approximately 90% when administered by a once-daily oral or intraperitoneal dosing regimen at 50 mg/kg, with no toxicity observed up to 500 mg/kg i.p. daily for two weeks [1]. Pharmacokinetic analysis in rats revealed rapid elimination from blood (t1/2 ≈ 19 min), sustained absorption via the paracellular route (t1/2 ≈ 126 min), and 84% urinary excretion of intact drug . The trans isomer was not evaluated in vivo because it lacked in vitro gelatinase activity, and no comparable in vivo antimetastatic data exist for the trans-aminocyclohexyl scaffold [1].

Cancer Metastasis In Vivo Efficacy Oral Bioavailability

Asymmetric Organocatalysis: Cis-Configured Aminoalkylphenols Derived from [(1R,2S)-2-Aminocyclohexyl]methanol Achieve Up to 97% Yield and 80% ee in Aldol Reactions

Enantiopure cis-2-(2-aminocyclohexyl)phenols, prepared from the cis-2-aminocyclohexyl scaffold, function as bifunctional organocatalysts for the direct aldol reaction, delivering up to 97% yield, 90:10 syn/anti diastereomeric ratio, and 80% enantiomeric excess [1]. While the corresponding trans-configured aminoalkylphenols were also synthesized, the cis catalysts demonstrated distinct and competitive catalytic performance, highlighting that the cis geometry provides a specific spatial arrangement—primary amine and phenolic hydroxyl—conducive to efficient enamine-based bifunctional catalysis [1].

Asymmetric Organocatalysis Aldol Reaction Chiral Catalyst

Patent-Cited Utility as a cis-Aminocyclohexyl Intermediate for Cardiac Arrhythmia Therapeutics

US Patent 9,115,081 (and its divisional US 8,692,002), directed toward stereoisomerically pure aminocyclohexyl ether compounds for the treatment of cardiac arrhythmia including atrial and ventricular arrhythmia, explicitly claims methods for the preparation of cis-(1R,2S)-aminocyclohexyl ether compounds and their intermediates [1]. The cis-(1R,2S) configuration is specifically protected alongside trans-(1R,2R) variants, indicating that the cis geometry is not only synthetically accessible via the disclosed stereoselective route but is also a structurally distinct and patent-relevant embodiment with therapeutic utility [1].

Cardiac Arrhythmia Aminocyclohexyl Ether Patent-Backed Synthesis

Procurement Price and Purity Benchmarking: [(1R,2S)-2-Aminocyclohexyl]methanol at 97% Purity vs. Trans Isomer Availability

Commercial sourcing data from Aladdin Scientific indicates [(1R,2S)-2-aminocyclohexyl]methanol is available at 97% purity, with pricing of $193.90/100 mg, $310.90/250 mg, and $775.90/1 g, with a lead time of 8–12 weeks . The trans isomer [(1R,2R)-2-aminocyclohexyl]methanol (CAS 5691-21-4) is separately listed by multiple suppliers (e.g., AKSci, BOC Sciences) at 98% purity, confirming that the cis and trans isomers are treated as distinct catalog items with independent supply chains, pricing, and availability . Purchasing a racemic or mixed-stereochemistry product does not serve as a functionally equivalent substitute.

Procurement Pricing Purity

Predicted Physicochemical Property Comparison: Cis vs. Trans Isomer Density and Conformational Distinction

ACD/Labs Percepta predicted properties for cis-(2-aminocyclohexyl)methanol (CAS 5691-15-6) yield a density of 1.0±0.1 g/cm³, boiling point of 218.8±13.0 °C, flash point of 86.1±19.8 °C, and an ACD/LogP of 0.18 . For the trans isomer (CAS 5691-21-4), a separate density value of 1.34 g/cm³ has been reported, consistent with the different molecular packing arising from the trans-diaxial/trans-diequatorial conformational preferences . While these are computationally predicted values without experimental validation, the divergence in density (~34% higher for trans) reflects the fundamentally different conformational ensembles of cis vs. trans 1,2-disubstituted cyclohexanes, which affect solubility, crystallization behavior, and formulation properties.

Physicochemical Properties Predicted Data Conformation

[(1R,2S)-2-Aminocyclohexyl]methanol: Evidence-Backed Application Scenarios for Research and Industrial Use


MMP-2/MMP-9 Selective Inhibitor Development for Oncology (cis-ACCP Program)

Drug discovery teams targeting gelatinase-dependent cancer metastasis require the cis-(1R,2S) stereochemistry to synthesize cis-ACCP and its analogs. The cis-ACCP derivative has demonstrated potent, selective MMP-2 inhibition (IC50 4 µM) and MMP-9 inhibition (IC50 20 µM), with ~90% in vivo metastasis reduction at 50 mg/kg oral dosing in mice, while the trans isomer is completely inactive against these gelatinases [1]. This scenario directly leverages the stereochemistry-dependent pharmacological divergence documented in Section 3.

Chiral Organocatalyst Synthesis for Enantioselective Aldol Reactions

Academic and industrial asymmetric synthesis groups can employ [(1R,2S)-2-aminocyclohexyl]methanol as the enantiopure starting material for constructing cis-2-(2-aminocyclohexyl)phenol-based bifunctional organocatalysts. Published data confirm that these cis-derived catalysts achieve up to 97% yield, 90:10 syn/anti dr, and 80% ee in direct aldol reactions [2]. The cis configuration places the amine and phenol groups in the spatial orientation required for enamine-mediated bifunctional catalysis; the trans scaffold yields a different, non-interchangeable catalytic profile.

Synthesis of Cis-Aminocyclohexyl Ether Antiarrhythmic Drug Candidates

Pharmaceutical process chemistry teams working on cardiac ion-channel modulators under the US 9,115,081 patent family can use [(1R,2S)-2-aminocyclohexyl]methanol as a key intermediate for building cis-(1R,2S)-aminocyclohexyl ether compounds [3]. The patent explicitly covers stereoisomerically pure cis-aminocyclohexyl ethers for treating atrial and ventricular arrhythmia, and the commercial availability of the enantiopure cis-amino alcohol at 97% purity makes it a viable starting material for GMP scale-up.

Chiral Building Block for Cyclohexane-Containing CNS-Targeted Drug Substances

The combination of a primary amine and a primary alcohol on a conformationally constrained cis-cyclohexane ring makes this compound a versatile intermediate for constructing CNS-penetrant N-[(2-aminocyclohexyl)aryl]acetamide derivatives, a chemotype associated with kappa-opioid receptor selectivity (Ki as low as 16 nM for optimized analogs) [4]. The cis geometry influences the three-dimensional presentation of pharmacophoric elements; use of the trans isomer or racemate introduces conformational variability that cannot be substituted without altering SAR.

Quote Request

Request a Quote for [(1R,2S)-2-aminocyclohexyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.